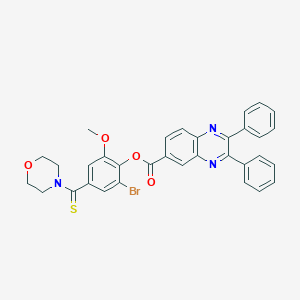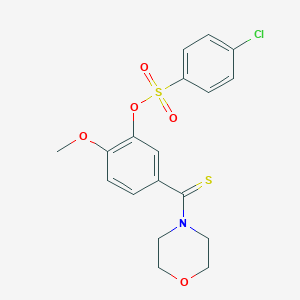![molecular formula C23H24N2O5S B306421 2-[(5Z)-5-(3,4-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306421.png)
2-[(5Z)-5-(3,4-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5Z)-5-(3,4-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound is commonly referred to as "compound X" and is known to exhibit various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of compound X is not fully understood. However, studies have shown that it can interact with various molecular targets, including enzymes and proteins. It has been suggested that compound X can inhibit the activity of certain enzymes, leading to the inhibition of various biological processes. Furthermore, it has been shown to interact with certain proteins, leading to changes in their conformation and activity.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit various biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. Furthermore, it has been shown to exhibit antitumor properties, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using compound X in lab experiments is its high purity and yield. Furthermore, it has been extensively studied, and its biological activities are well characterized. However, one of the limitations of using compound X is its potential toxicity. Studies have shown that it can exhibit cytotoxic effects at high concentrations, making it important to use caution when handling and working with this compound.
Future Directions
There are several future directions for the study of compound X. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer. Furthermore, it would be interesting to study the mechanism of action of compound X in more detail, as this could provide insights into its biological activities. Another potential direction is to investigate the potential of compound X as an enzyme inhibitor, as this could lead to the development of new drugs for various diseases. Finally, it would be interesting to investigate the potential of compound X as a tool for studying protein conformational changes, as this could provide insights into the structure and function of proteins.
Synthesis Methods
The synthesis of compound X involves the reaction between 3,4-diethoxybenzaldehyde and 2-amino-4-methylphenol to form 5-(3,4-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl)-4-methylphenol. This intermediate is then reacted with N-(4-methylphenyl)acetamide to form 2-[(5Z)-5-(3,4-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide. The synthesis of compound X has been optimized to produce high yields and purity.
Scientific Research Applications
Compound X has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. Studies have also shown that compound X can inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Furthermore, compound X has been shown to inhibit the activity of certain enzymes, making it a potential candidate for enzyme inhibition studies.
properties
Product Name |
2-[(5Z)-5-(3,4-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
|---|---|
Molecular Formula |
C23H24N2O5S |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-[(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H24N2O5S/c1-4-29-18-11-8-16(12-19(18)30-5-2)13-20-22(27)25(23(28)31-20)14-21(26)24-17-9-6-15(3)7-10-17/h6-13H,4-5,14H2,1-3H3,(H,24,26)/b20-13- |
InChI Key |
ICHNKWSFUDPIKQ-MOSHPQCFSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)OCC |
SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B306356.png)






![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B306383.png)
![2-{(5Z)-5-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306386.png)
![ethyl 4-{5-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B306387.png)
![2-chloro-4-(5-{(Z)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B306388.png)
![2-[(5Z)-5-(3-chloro-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306389.png)